

# Application Notes and Protocols for POPG Sodium Salt in Liposome Preparation

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Compound of Interest		
Compound Name:	POPG sodium salt	
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#### Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (**POPG sodium salt**) is an anionic phospholipid crucial for the development of liposomal drug delivery systems. Its integration into the lipid bilayer imparts a negative surface charge, which can influence the stability, encapsulation efficiency, and biodistribution of the liposomes. The negative charge helps to prevent aggregation through electrostatic repulsion and can play a significant role in the interaction of liposomes with cells and other biological components. These application notes provide a detailed protocol for the preparation and characterization of liposomes containing **POPG sodium salt** using the thin-film hydration and extrusion method.

**Properties of POPG Sodium Salt** 

Property	Value	Reference
Molecular Formula	C40H76NaO10P	[1][2]
Molecular Weight	770.99 g/mol	[1][2]
Appearance	White to off-white powder	
Charge	Anionic	[1][3][4]
Gel-to-Liquid Crystalline Transition Temperature (Tm)	-2 °C	



# Experimental Protocol: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and varying molar percentages of **POPG sodium salt**.

### **Materials and Equipment**

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•	Lipids:				

- 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
- 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (POPG)
- Solvents:
  - Chloroform
  - Methanol
- · Hydration Buffer:
  - Phosphate-buffered saline (PBS), pH 7.4
- Model Drug (for encapsulation efficiency determination):
  - Doxorubicin or Calcein
- Equipment:
  - Round-bottom flask (50 mL)
  - Rotary evaporator
  - Nitrogen gas source
  - Vacuum pump



- Water bath or heating block
- Mini-extruder
- Polycarbonate membranes (100 nm pore size)
- Syringes (1 mL)
- Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
- Spectrophotometer or Fluorometer

#### **Step-by-Step Procedure**

- Lipid Film Formation:
  - 1. Prepare stock solutions of POPC and POPG in chloroform (e.g., 10 mg/mL).
  - 2. In a round-bottom flask, combine the desired molar ratios of POPC and POPG stock solutions to achieve a total lipid amount of 20 mg.
  - 3. Attach the flask to a rotary evaporator.
  - 4. Evaporate the organic solvent under reduced pressure at a temperature above the transition temperature of the lipids (for POPC and POPG, room temperature is sufficient).
  - 5. Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.
  - 6. For final traces of solvent removal, place the flask under high vacuum for at least 2 hours or overnight. A thin, uniform lipid film should be visible on the inner surface of the flask.
- Hydration:
  - 1. Add 2 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the round-bottom flask containing the dry lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer at the desired concentration.



2. Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid transition temperature (room temperature is adequate for POPC/POPG mixtures) for 1 hour. This process results in the formation of multilamellar vesicles (MLVs).

#### Extrusion:

- 1. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
- 2. Draw the MLV suspension into a 1 mL syringe and place it in one of the extruder ports. Place an empty syringe in the opposite port.
- 3. Heat the extruder to a temperature above the lipid transition temperature.
- 4. Gently push the plunger of the syringe containing the liposome suspension, forcing it through the membrane into the empty syringe.
- 5. Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles. The final extrusion should be into the clean syringe.
- Purification (Optional):
  - 1. To remove unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis against the hydration buffer.

## **Characterization of POPG-Containing Liposomes Particle Size and Zeta Potential**

The hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the prepared liposomes are measured using a Dynamic Light Scattering (DLS) instrument.

Table 1: Effect of POPG Molar Percentage on Physicochemical Properties of POPC/POPG Liposomes



POPC:POPG Molar Ratio	Average Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
100:0	105 ± 5	< 0.1	-5 ± 2
90:10	110 ± 6	< 0.1	-25 ± 4
80:20	112 ± 5	< 0.1	-47 ± 5[4]
70:30	115 ± 7	< 0.15	-55 ± 6
50:50	120 ± 8	< 0.2	-65 ± 7

Data are presented as mean  $\pm$  standard deviation and are compiled from typical results reported in the literature.

### **Encapsulation Efficiency**

The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes and quantifying the amount of drug in the liposomal fraction.

Table 2: Encapsulation Efficiency of a Model Hydrophilic Drug in POPC/POPG Liposomes

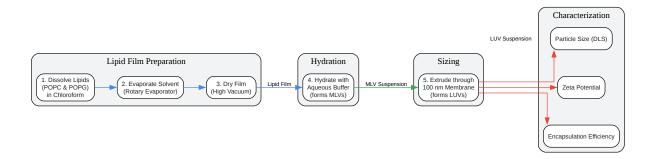
POPC:POPG Molar Ratio	Encapsulation Efficiency (%)
100:0	5 - 10
90:10	15 - 25
80:20	20 - 35
70:30	25 - 40
50:50	30 - 50

Encapsulation efficiency is highly dependent on the drug and the specific protocol used. The values presented are illustrative for a model hydrophilic drug.

### **Experimental Workflow and Diagrams**



The following diagram illustrates the key steps in the preparation of POPG-containing liposomes.



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